molecular formula C9H21ClN2O2 B1520852 tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride CAS No. 1188263-67-3

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

Cat. No.: B1520852
CAS No.: 1188263-67-3
M. Wt: 224.73 g/mol
InChI Key: ZPISLPKNUNZUJQ-UHFFFAOYSA-N
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Description

Tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is a biochemical reagent used in various research contexts

Mode of Action

The exact mode of action of Tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride is not well-documented. As a biochemical reagent, it is likely to interact with its targets to induce changes at the molecular level. The specifics of these interactions and the resulting changes would depend on the context of the research in which it is used .

Biochemical Pathways

It is used in the preparation of spermidine analogues , indicating that it may play a role in polyamine metabolism or related pathways.

Pharmacokinetics

It is slightly soluble in water , which could influence its bioavailability and distribution in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a biochemical reagent, it is used in various research settings, and the resulting effects would be determined by the nature of the experiment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored at room temperature in an inert atmosphere . These conditions help maintain the stability of the compound, ensuring its efficacy during use.

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-6-10;/h5-7,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPISLPKNUNZUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662486
Record name tert-Butyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-67-3
Record name tert-Butyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.